![molecular formula C20H19N5 B1669821 Dapivirine CAS No. 244767-67-7](/img/structure/B1669821.png)
Dapivirine
Overview
Description
Dapivirine is a non-nucleoside reverse transcriptase inhibitor developed at Janssen Therapeutics . It has been studied as a way of preventing infection by the human immunodeficiency virus in women . A monthly intravaginal ring containing dapivirine has been developed for this purpose .
Molecular Structure Analysis
Dapivirine has a molecular formula of C20H19N5 . It belongs to the class of organic compounds known as benzonitriles, which are organic compounds containing a benzene bearing a nitrile substituent .
Chemical Reactions Analysis
Dapivirine has been found to inhibit the nuclear entry of viral ribonucleoproteins at the early stage of viral replication . As a result, viral RNA and protein synthesis were inhibited .
Scientific Research Applications
HIV Prevention
Dapivirine is primarily used in the field of HIV prevention. The monthly dapivirine vaginal ring and daily oral pre-exposure prophylaxis (PrEP) with tenofovir disoproxil fumarate and emtricitabine were each found to be safe for HIV prevention among cisgender women who started using one of them in their second trimester of pregnancy . The dapivirine ring is made of flexible silicone, continuously releases the antiretroviral drug dapivirine into the vagina, and is replaced monthly by the user .
Pregnancy Safety
The safety of dapivirine during pregnancy has been studied. Some participants in previous studies became pregnant while using the ring and discontinued use promptly with no concerning findings . Of 248 pregnancies, 1% experienced stillbirth or miscarriage, 95% of deliveries were at term and 4% were preterm .
Drug-Drug Interactions
Research has been conducted to understand potential drug-drug interactions with dapivirine. A clinical study showed that concomitant use of the dapivirine ring and miconazole altered the dapivirine pharmacokinetic profile . However, the study concluded that the interaction is not due to altered tight junction integrity or altered tissue permeability .
Transport and Permeation Properties
The transport and permeation properties of dapivirine have been investigated. The study evaluated the interaction between dapivirine and several transporters that are highly expressed in the human female reproductive tract . The findings showed that dapivirine was not a substrate of these transporters, and it did not inhibit the activity of these transporters .
Regulatory Approval
The dapivirine vaginal ring has received regulatory approval in several African countries and is recommended by the World Health Organization for HIV prevention . It also received a positive scientific opinion from the European Medicines Agency (EMA) for use among women ages 18 and older .
Clinical Trials
Large, multinational clinical trials have been launched to test the effectiveness and extended safety of a vaginal ring containing dapivirine for HIV prevention in women .
Mechanism of Action
Target of Action
Dapivirine is a non-nucleoside reverse transcriptase inhibitor . Its primary target is the Gag-Pol polyprotein , a crucial protein in the life cycle of the HIV virus.
Mode of Action
Dapivirine works by irreversibly binding to and inhibiting HIV reverse transcriptase . This prevents the conversion of viral RNA into proviral DNA, thereby stopping the virus from multiplying and spreading in the body .
Biochemical Pathways
The biochemical pathway primarily affected by Dapivirine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, Dapivirine disrupts this cycle, preventing the virus from replicating within host cells .
Pharmacokinetics
The pharmacokinetics of Dapivirine are characterized by its local administration via a vaginal ring . This results in high local drug concentrations and minimal systemic exposure . The terminal elimination half-life of Dapivirine was determined to be approximately 82 hours in plasma and 13 hours in cervical vaginal fluid . Dapivirine is a CYP1A1 and CYP3A4 substrate , but undergoes minimal to no metabolism by UGT1A enzymes, UGT2B7, and Phase 2 enzymes .
Result of Action
The primary result of Dapivirine’s action is the prevention of HIV-1 infections . It achieves this by inhibiting the replication of the virus within host cells . This makes it a promising candidate for use in pre-exposure prophylaxis (PrEP) against HIV .
Action Environment
The efficacy and stability of Dapivirine can be influenced by various environmental factors. For instance, the vaginal ring delivery system is designed to provide a controlled and sustained release of the drug, which can be influenced by factors such as vaginal pH and the presence of other vaginal infections . Furthermore, the effectiveness of Dapivirine can be affected by adherence to the treatment regimen .
Future Directions
The World Health Organization has recommended that the dapivirine vaginal ring may be offered as an additional prevention choice for women at substantial risk of HIV infection as part of combination prevention approaches . Research is also underway to develop a vaginal ring that includes both contraception and HIV prevention .
properties
IUPAC Name |
4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAYIAGXTHKHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179244 | |
Record name | Dapivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
244767-67-7 | |
Record name | Dapivirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244767677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPIVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCN4MG2VXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Dapivirine?
A1: Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts as a HIV-1 microbicide. [, , , ] It binds to HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA, and blocks its activity. [, ] This prevents the virus from replicating and integrating into the host cell's DNA.
Q2: How does Dapivirine binding to HIV-1 RT differ from nucleoside reverse transcriptase inhibitors (NRTIs)?
A2: Unlike NRTIs, which compete with natural nucleotides for incorporation into viral DNA, Dapivirine binds to a distinct allosteric site on the RT enzyme. [, ] This binding induces conformational changes that inhibit the enzyme's catalytic activity, preventing viral DNA synthesis.
Q3: What is the molecular formula and weight of Dapivirine?
A3: Dapivirine's molecular formula is C26H27N5 and its molecular weight is 421.54 g/mol. []
Q4: What is known about the spectroscopic characteristics of Dapivirine?
A4: Dapivirine's structural characterization includes infrared (IR) spectroscopy, which provides information about its functional groups and bonding patterns. [, ]
Q5: How does the formulation of Dapivirine affect its stability and release?
A5: Dapivirine has been incorporated into various formulations, including vaginal rings, gels, and films. [, , , , , , ] The matrix composition of these formulations, such as silicone elastomer in vaginal rings, influences the drug's release kinetics and stability. [, , ]
Q6: What challenges are associated with Dapivirine's solubility and how have these been addressed in formulation development?
A6: Dapivirine exhibits poor water solubility, which can limit its bioavailability. [] To overcome this, researchers have explored solid dispersion systems using polymers like chitosan, locust bean gum, and pectin to enhance its solubility and dissolution rate. [, ]
Q7: How do Dapivirine concentrations in cervicovaginal fluid and tissues relate to its antiviral activity?
A8: Dapivirine concentrations in cervicovaginal fluids and tissues have been shown to be several orders of magnitude higher than its in vitro IC50 and IC99 values against HIV-1. [, , ] This indicates that the drug reaches pharmacologically relevant levels at the target site, supporting its potential for HIV-1 prevention.
Q8: How does the vaginal microbiome affect Dapivirine's pharmacokinetics and effectiveness?
A9: Studies have revealed that the vaginal microbiome can influence the pharmacokinetics of Dapivirine. Specifically, it has been observed that the drug can bind to certain bacterial species, potentially affecting its bioavailability and antiviral activity. []
Q9: What evidence exists to support the safety of using the Dapivirine vaginal ring with hormonal contraceptives?
A10: Research has shown that the use of the Dapivirine vaginal ring does not negatively impact the effectiveness of hormonal contraception, such as injectable depot medroxyprogesterone acetate, injectable norethisterone enanthate, hormonal implants, and oral contraceptive pills. []
Q10: What in vitro models have been used to evaluate Dapivirine's antiviral activity?
A11: Dapivirine's antiviral activity has been extensively studied in various in vitro models, including cell lines like MT4 cells and human cervical explant cultures. [, , ] These models have been instrumental in demonstrating the drug's potent inhibitory effects against a broad range of HIV-1 isolates, including NNRTI-resistant strains. []
Q11: What animal models have been used to evaluate Dapivirine's safety and pharmacokinetics?
A12: Preclinical studies in animal models, such as rabbits and rhesus macaques, have played a crucial role in assessing the safety and pharmacokinetics of Dapivirine. [, ] These studies demonstrated that vaginal administration of Dapivirine resulted in high drug levels in vaginal and cervical tissues, supporting its potential as a topical microbicide. [, ]
Q12: What are the results of clinical trials evaluating Dapivirine's efficacy for HIV-1 prevention?
A13: Two Phase III clinical trials, MTN-020/ASPIRE [, ] and IPM-027 The Ring, [] demonstrated that the Dapivirine vaginal ring safely and effectively reduced the risk of HIV-1 infection in women. The ASPIRE trial reported a 27% reduction in HIV-1 incidence, while The Ring study showed a 31% reduction. [, , ]
Q13: What is the impact of Dapivirine on cervicovaginal immunity and the vaginal microbiome?
A14: Studies have shown that the Dapivirine vaginal ring has minimal impact on cervicovaginal immunity and the vaginal microbiome in adolescent girls. []
Q14: Has Dapivirine been studied in breastfeeding women? If so, what are the findings?
A16: A Phase 1 study (MTN-029/IPM 039) assessed Dapivirine transfer into breast milk, blood plasma, and cervicovaginal fluid among lactating women using the Dapivirine vaginal ring. [] The study found low concentrations of Dapivirine in breast milk and plasma, and a favorable safety profile, supporting further investigation in this population. []
Q15: What are some of the drug delivery strategies being explored to improve Dapivirine's efficacy?
A17: Researchers are actively exploring innovative drug delivery systems and formulations to further enhance Dapivirine's efficacy and user acceptability. This includes the development of long-acting formulations, such as biodegradable vaginal rings, to reduce the frequency of administration and improve adherence. [] Additionally, researchers are investigating nanoparticle-based formulations for targeted delivery of Dapivirine to specific cells or tissues within the female genital tract. [, ]
Q16: What are the potential benefits of developing a combination microbicide vaginal ring containing Dapivirine and other antiretroviral drugs?
A18: Combining Dapivirine with other antiretroviral drugs, such as darunavir, in a single vaginal ring holds promise for enhancing HIV-1 prevention efficacy. Pre-clinical studies have shown that such a combination is feasible and can achieve the desired pharmacokinetic profiles in animal models. []
Q17: What are the ethical considerations surrounding the development and implementation of HIV prevention strategies like Dapivirine?
A19: The development and implementation of HIV prevention strategies, including the Dapivirine vaginal ring, necessitate careful consideration of ethical principles, such as informed consent, beneficence, and justice. [] Engaging with communities and potential users throughout the research and development process is crucial to ensure that these interventions meet their needs, address their concerns, and are implemented in a culturally sensitive and ethical manner. []
Q18: What is the significance of cost-effectiveness analyses in evaluating the implementation of the Dapivirine vaginal ring?
A20: As the Dapivirine vaginal ring moves closer to wider implementation, understanding its cost-effectiveness is paramount. Mathematical modeling studies are employed to estimate the potential impact, cost, and cost-effectiveness of the ring under different implementation scenarios. [] These analyses help policymakers and stakeholders make informed decisions about resource allocation and prioritize interventions that offer the most significant public health benefit within the context of available resources. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.